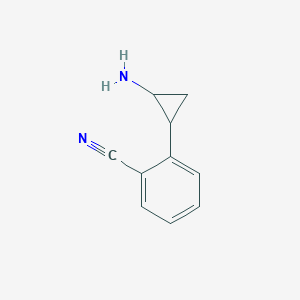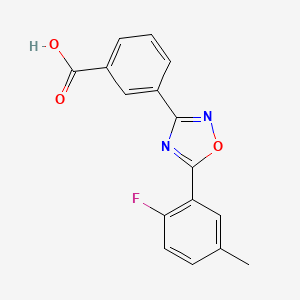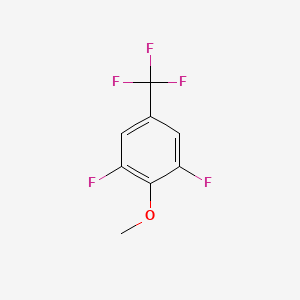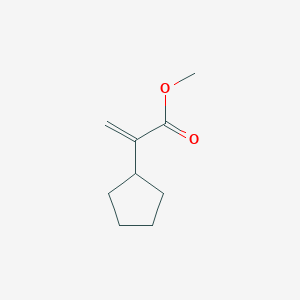
1-Methyl cyclopentyl acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl cyclopentyl acrylate is an organic compound that belongs to the family of acrylates, which are esters derived from acrylic acid. This compound is characterized by the presence of a cyclopentane ring substituted with a methyl group and an acrylate functional group. Acrylates are known for their high reactivity due to the presence of the α,β-unsaturated carboxyl structure, making them valuable in various industrial applications.
Preparation Methods
The synthesis of 1-Methyl cyclopentyl acrylate typically involves a multi-step process. One common method starts with the reaction of a Grignard reagent with cyclopentanone to produce 1-methyl cyclopentanol. This intermediate is then reacted with acryloyl chloride to yield this compound . This method is optimized to overcome issues such as low yield, complex reactions, and purification difficulties, resulting in a high-purity product.
Chemical Reactions Analysis
1-Methyl cyclopentyl acrylate undergoes various chemical reactions, including:
Addition Reactions: The acrylate group can participate in Michael addition reactions with nucleophiles.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the acrylate moiety.
Common reagents used in these reactions include AIBN for polymerization and various nucleophiles for addition and substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl cyclopentyl acrylate has several applications in scientific research and industry:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, which are utilized in coatings, adhesives, and sealants.
Biomedical Applications: Acrylate-based polymers are employed in the development of medical devices, drug delivery systems, and tissue engineering scaffolds.
Material Science: The compound is used in the production of specialty polymers with unique mechanical and thermal properties.
Mechanism of Action
The mechanism of action of 1-Methyl cyclopentyl acrylate primarily involves its reactivity as an acrylate. The α,β-unsaturated carboxyl structure allows it to participate in various addition and polymerization reactions. The molecular targets and pathways involved depend on the specific application, such as the formation of polymer networks in material science or the interaction with biological molecules in biomedical applications .
Comparison with Similar Compounds
1-Methyl cyclopentyl acrylate can be compared with other acrylates such as methyl acrylate, ethyl acrylate, and butyl acrylate. While all these compounds share the reactive acrylate group, this compound is unique due to the presence of the cyclopentane ring, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and the properties of the resulting polymers .
Similar compounds include:
- Methyl Acrylate
- Ethyl Acrylate
- Butyl Acrylate
- Cyclohexyl Acrylate
These compounds vary in their alkyl or cycloalkyl substituents, which affect their physical and chemical properties.
Properties
Molecular Formula |
C9H14O2 |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
methyl 2-cyclopentylprop-2-enoate |
InChI |
InChI=1S/C9H14O2/c1-7(9(10)11-2)8-5-3-4-6-8/h8H,1,3-6H2,2H3 |
InChI Key |
RRIICLUYXPMEBM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=C)C1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Methoxycarbonyl)bicyclo[1.1.0]butane-1-carboxylic acid](/img/structure/B12954806.png)
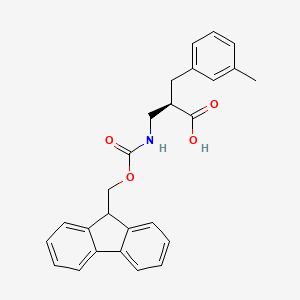

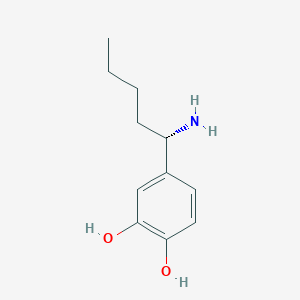
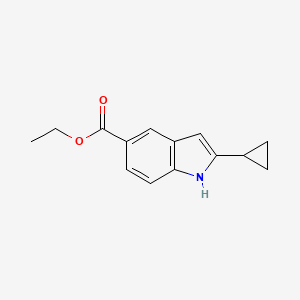
![N-Methyl-1-(pyrazolo[1,5-a]pyrimidin-3-yl)methanamine](/img/structure/B12954836.png)
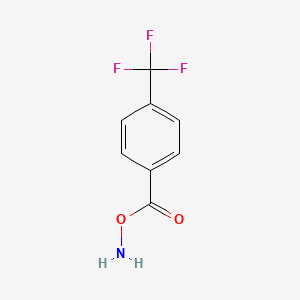
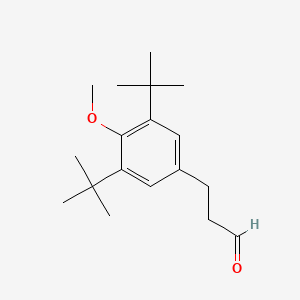

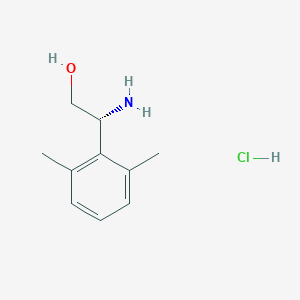
![1H-Pyrrolo[2,3-B]pyridine, 3-phenyl-1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-](/img/structure/B12954856.png)
